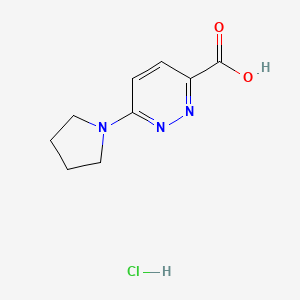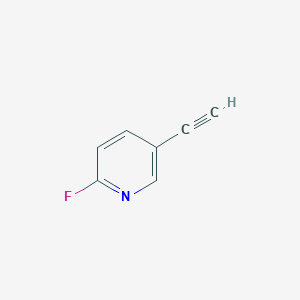
2-(2-Bromobenzoyl)-6-methoxypyridine
Descripción general
Descripción
“2-(2-Bromobenzoyl)-6-methoxypyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-Bromobenzoyl” part suggests the presence of a bromine atom and a benzoyl group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods such as transition-metal-free hydroxylation and arylation of 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations .Aplicaciones Científicas De Investigación
Environmental Presence and Analysis
- Parabens and Their Environmental Behavior : Parabens, due to their widespread use in consumer products, have been detected in various aquatic environments. Studies have shown that despite wastewater treatments effectively removing them, parabens persist in effluents and surface waters, indicating continuous environmental discharge. Their ubiquity raises concerns over potential endocrine-disrupting effects and the formation of halogenated by-products through reactions with free chlorine, emphasizing the need for further toxicity studies on these by-products (Haman et al., 2015).
Analytical Methods
- Antioxidant Activity Assessment : Research into methods for determining antioxidant activity has highlighted various chemical and electrochemical assays. These include tests based on hydrogen atom transfer, electron transfer, and mixed methods, providing critical data for analyzing the antioxidant capacity of complex samples. Such methodologies are essential for understanding the antioxidative properties of compounds, potentially including 2-(2-Bromobenzoyl)-6-methoxypyridine derivatives (Munteanu & Apetrei, 2021).
Environmental Impact and Remediation
- Use of Redox Mediators in Degradation of Organic Pollutants : The application of redox mediators in conjunction with enzymes for the degradation of recalcitrant organic pollutants has been explored. This enzymatic approach, utilizing mediators like 1-hydroxybenzotriazole and veratryl alcohol, has shown to significantly enhance the efficiency of pollutant degradation, suggesting potential applications for the remediation of compounds similar to this compound (Husain & Husain, 2007).
Toxicological Assessments
- Health Effects of Brominated and Chlorinated Compounds : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal that these compounds, structurally similar to certain halogenated derivatives of this compound, exhibit toxic effects akin to their chlorinated counterparts. These findings underscore the importance of evaluating the toxicological profiles of brominated compounds, considering their potential environmental and health impacts (Birnbaum, Staskal, & Diliberto, 2003).
Propiedades
IUPAC Name |
(2-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLLVRLWTUQZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)
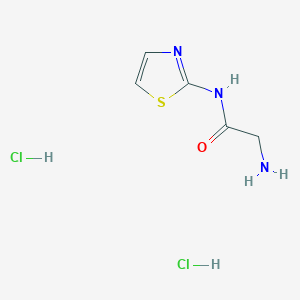

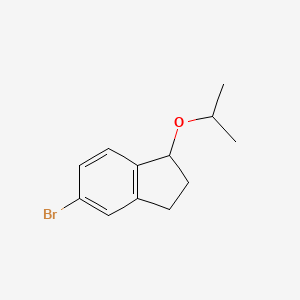
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
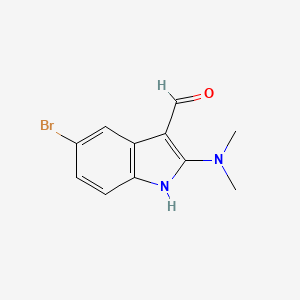


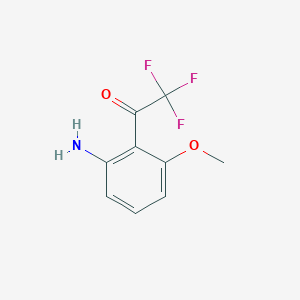
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)
![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
